N-benzyl-N-isopropyl-4-nitrobenzamide

Description

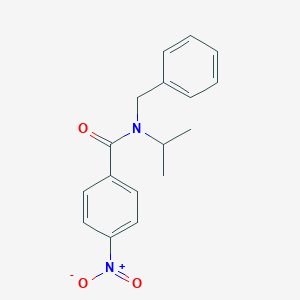

N-Benzyl-N-isopropyl-4-nitrobenzamide (CAS: 313496-12-7) is a benzamide derivative with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzoyl moiety, an isopropyl group (-C₃H₇), and a benzyl group (-CH₂C₆H₅) attached to the amide nitrogen. The compound is commercially available (e.g., Thermo Scientific) with a purity of 97% and is characterized by the SMILES string: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N+[O-] .

Properties

CAS No. |

313496-12-7 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34g/mol |

IUPAC Name |

N-benzyl-4-nitro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-6-4-3-5-7-14)17(20)15-8-10-16(11-9-15)19(21)22/h3-11,13H,12H2,1-2H3 |

InChI Key |

WOIOOHBTONFDSI-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-benzyl-N-isopropyl-4-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthetic routes:

Key Comparisons

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, which polarizes the benzamide core and may enhance electrophilic reactivity at the aromatic ring .

Steric and Solubility Considerations: The benzyl and isopropyl groups in the target compound introduce steric bulk, which may reduce solubility in polar solvents compared to simpler analogs like N,N-diethyl-4-nitrobenzamide .

Synthetic Utility: this compound is synthesized via conventional amidation reactions, as inferred from its commercial availability and structural analogs . In contrast, N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () employs a multicomponent reaction with 4-chlorophenyl isocyanate, highlighting divergent synthetic strategies for benzamide derivatives .

Research Findings and Limitations

- Spectroscopic Data: NMR and HRMS data for analogs like N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () provide benchmarks for characterizing the target compound’s structure, though such data are absent in the provided evidence for this compound .

- Thermodynamic Properties : The absence of melting point or solubility data for the target compound limits direct comparison with analogs like N-hydroxy-4-isopropylbenzamide (melting point: 142.9–143.4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.